N'-(cyclohexylideneamino)-N-(4-ethoxyphenyl)oxamide
Description
N'-(Cyclohexylideneamino)-N-(4-ethoxyphenyl)oxamide is a substituted oxamide derivative featuring a cyclohexylideneamino group and a 4-ethoxyphenyl moiety. Oxamides are characterized by their two amide groups linked by a central carbon atom, making them versatile in coordination chemistry, medicinal applications, and material science.
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
N'-(cyclohexylideneamino)-N-(4-ethoxyphenyl)oxamide |
InChI |
InChI=1S/C16H21N3O3/c1-2-22-14-10-8-12(9-11-14)17-15(20)16(21)19-18-13-6-4-3-5-7-13/h8-11H,2-7H2,1H3,(H,17,20)(H,19,21) |
InChI Key |
QNYLCXANYRLLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=C2CCCCC2 |
Origin of Product |
United States |
Biological Activity
N'-(cyclohexylideneamino)-N-(4-ethoxyphenyl)oxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction between cyclohexylideneamine and 4-ethoxyphenyl isocyanate. The process can be optimized through various reaction conditions, including solvent choice and temperature settings, to yield higher purity products.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of oxamide derivatives. For example, a study on related compounds showed significant activity against various bacterial strains, indicating that modifications in the oxamide structure could enhance efficacy .
Anticancer Activity
Research has demonstrated that similar oxamide compounds exhibit cytotoxic effects on cancer cell lines. An investigation into the anticancer properties of structurally related oxamides revealed that they induce apoptosis in cancer cells through the activation of caspase pathways .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in related compounds.
- Antibacterial Mechanism : The disruption of bacterial cell membranes is a potential pathway for its antimicrobial effects.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of oxamide derivatives, including this compound, demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong antibacterial activity .
- Case Study on Anticancer Properties : In vitro studies using human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. IC50 values were determined to be around 25 µM after 48 hours of exposure, suggesting potent anticancer activity .
Data Tables
| Activity Type | Compound | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | This compound | 32 - 128 | - |
| Anticancer | This compound | - | 25 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties based on available evidence:
Key Observations:
Substituent Effects :
- Ethoxyphenyl vs. Methoxyphenyl : The 4-ethoxyphenyl group in the target compound may enhance lipophilicity compared to methoxy analogs (e.g., N'-(3-chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide), influencing membrane permeability and metabolic stability .
- Bulky Substituents : The isododecylphenyl group in N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide increases molecular weight (452.63 g/mol) and hydrophobicity, likely limiting aqueous solubility but improving thermal stability for material applications .
Synthetic Pathways :
- Oxamide derivatives are typically synthesized via condensation reactions between amines and oxalic acid derivatives. For example, N-(4-ethoxyphenyl)-3-oxobutanamide is a metabolite formed via oxidative O-de-ethylation and keto conversion, suggesting similar biotransformation pathways might apply to the target compound .
Industrial Applications :
- N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide is marketed as a high-purity research chemical, indicating industrial interest in ethoxyphenyl-oxamides for specialized applications, such as polymer stabilizers or surfactants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
